3-Bromopyridine 1-oxide
Overview
Description
Synthesis Analysis
3-Bromopyridine 1-oxide and its derivatives can be synthesized through reactions with potassium amide in liquid ammonia via the elimination-addition mechanism, which is influenced by the substituent's character and position (Peereboom & Hertog, 2010). Furthermore, the synthesis of related pyridine N-oxides demonstrates the versatility of substituents in affecting the chemical reactions and outcomes, highlighting the synthetic complexity and possibilities of 3-Bromopyridine 1-oxide derivatives (Prachayasittikul, Doss, & Bauer, 1991).
Molecular Structure Analysis
Studies have shown that 3-Bromopyridine 1-oxide derivatives can exhibit attractive intermolecular interactions, such as =C-H...O, which play a significant role in their crystal packing and molecular structure (Hanuza et al., 1997). These interactions are crucial for understanding the compound's physical properties and reactivity.
Chemical Reactions and Properties
Chemical reactions of 3-Bromopyridine 1-oxide derivatives, such as those involving bromination, nitration, and cyanation, reveal the compound's reactivity towards different reagents and conditions. These reactions yield a variety of products, showcasing the compound's utility in synthetic chemistry (Yamaguchi et al., 1998).
Physical Properties Analysis
The crystal structure determinations of 3-Bromopyridine 1-oxide derivatives have provided insights into their physical properties. For example, the study of 3-chloro- and 3-bromo-2,6-dimethyl-4-nitropyridine N-oxides showed significant hydrogen bonding and intermolecular contacts, contributing to their physical stability and properties (Hanuza et al., 1997).
Chemical Properties Analysis
The chemical properties of 3-Bromopyridine 1-oxide, such as its reactivity in substitution reactions, are well-documented. The compound's ability to undergo various chemical transformations, including those involving nucleophilic substitutions, highlights its versatility and utility in the synthesis of complex organic molecules (Han, 2010).
Scientific Research Applications
Luminescent BiIII Complexes and Supramolecular Networks : Protonated N-oxide-4,4′-bipyridine, a derivative of 3-Bromopyridine 1-oxide, can lead to the formation of luminescent BiIII complexes, H-bonded dimers, and 2D square supramolecular networks (Toma et al., 2013).
High Reactivity in Bromination : 3-Hydroxypyridazine 1-oxide shows high reactivity in bromination and deuteration reactions, influenced by the electronic effects of 3-hydroxy and N-oxide groups (Igeta et al., 1967).
Magnesiation for Functionalizing Pyridine N-Oxides : Magnesiation of pyridine N-oxides via iodine or bromine-magnesium exchange is a useful tool for functionalizing them, as demonstrated in the total synthesis of caerulomycins E and A (Duan et al., 2009).
Preparation of 3-Pyridylboronic Acid : An improved protocol for preparing 3-pyridylboronic acid from 3-bromopyridine offers high yield and bulk quantity, indicating its potential for preparing other arylboronic acids (Li et al., 2002).
Palladium-Catalyzed Cyclization : The palladium-catalyzed cyclization of 3-bromopyridine-4-carbaldehyde with carbon monoxide and carboxylic acids produces 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl compounds (Cho & Kim, 2008).
Ultraviolet Absorption Spectra : Ultraviolet absorption spectra of 4-chloro- and bromo-pyridine N-oxides reveal two absorption regions, with implications for understanding electron interactions (Hata, 1956).
Safety And Hazards
properties
IUPAC Name |
3-bromo-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-5-2-1-3-7(8)4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIBFWHMRBJHNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178755 | |
Record name | Pyridine, 3-bromo-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromopyridine 1-oxide | |
CAS RN |
2402-97-3 | |
Record name | Pyridine, 3-bromo-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2402-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 3-bromo-, 1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002402973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 3-bromo-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromopyridine N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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